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6-Diethylamino-1-morpholino-2-hexyne

Cat. No.: B1347301
CAS No.: 6628-91-7
M. Wt: 238.37 g/mol
InChI Key: SIBRDWDDSXUATG-UHFFFAOYSA-N
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Description

6-Diethylamino-1-morpholino-2-hexyne is a chemical compound featuring both diethylamino and morpholino functional groups linked by a hexynyl chain. The morpholine ring is a common feature in medicinal chemistry, often used to improve solubility and serve as a key pharmacophore in active pharmaceutical ingredients . Compounds with morpholine and tertiary amine groups are frequently investigated as building blocks in the synthesis of more complex molecules for pharmaceutical research, such as kinase inhibitors and anticancer agents . As a molecule containing an alkyne group, it is also a potential substrate for click chemistry applications, a valuable tool in bioconjugation and material science. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2O B1347301 6-Diethylamino-1-morpholino-2-hexyne CAS No. 6628-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-6-morpholin-4-ylhex-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26N2O/c1-3-15(4-2)9-7-5-6-8-10-16-11-13-17-14-12-16/h3-5,7,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBRDWDDSXUATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC#CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984827
Record name N,N-Diethyl-6-(morpholin-4-yl)hex-4-yn-1-amine
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Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-91-7
Record name NSC59771
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Record name N,N-Diethyl-6-(morpholin-4-yl)hex-4-yn-1-amine
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Record name 6-DIETHYLAMINO-1-MORPHOLINO-2-HEXYNE
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Chemical Reactivity and Transformation of 6 Diethylamino 1 Morpholino 2 Hexyne

Reactivity of the Tertiary Amine Functionalities (Diethylamino and Morpholino Groups)

Nucleophilic Reactivity of Nitrogen Atoms

The nitrogen atoms in both the diethylamino and morpholino moieties possess lone pairs of electrons, rendering them nucleophilic. The relative nucleophilicity of these two centers would be influenced by steric and electronic factors. The diethylamino nitrogen is generally considered to be more sterically hindered than the morpholine (B109124) nitrogen. However, the oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which could slightly reduce the nucleophilicity of the adjacent nitrogen atom compared to a simple secondary amine.

Table 1: Predicted Nucleophilic Reactivity of Nitrogen Centers

Amine CenterPredicted Relative NucleophilicityInfluencing Factors
DiethylaminoHigherLess electronic withdrawal, though more sterically hindered.
MorpholinoLowerElectron-withdrawing effect of the oxygen atom.

Alkylation and Acylation Reactions at Amine Centers

Given their nucleophilic nature, both the diethylamino and morpholino nitrogen atoms are expected to readily undergo alkylation and acylation reactions. Treatment with alkyl halides (e.g., methyl iodide) would lead to the formation of quaternary ammonium (B1175870) salts, while reaction with acyl chlorides or anhydrides would yield the corresponding amides. The site of reaction (diethylamino vs. morpholino) could potentially be controlled by varying the reaction conditions and the steric bulk of the electrophile.

Heterocyclic Ring Opening and Closure Reactions of the Morpholine Moiety

The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or certain ring-opening reagents. For instance, reaction with hydrobromic acid could potentially cleave the ether linkage. Conversely, the structural elements of 6-diethylamino-1-morpholino-2-hexyne could theoretically be involved in the formation of new heterocyclic rings, although specific pathways are not documented.

Transformations Yielding N-Oxides or Quaternary Ammonium Salts

Oxidation of the tertiary amine functionalities with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding N-oxides. As previously mentioned, reaction with alkylating agents would lead to the formation of quaternary ammonium salts at one or both nitrogen centers. The formation of a bis-quaternary ammonium salt is also a possibility with the use of a stoichiometric excess of the alkylating agent.

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple reactive sites within the same molecule opens up possibilities for both intermolecular and intramolecular reactions, leading to more complex molecular architectures.

Remote Functionalization Facilitated by Amine Directing Groups

In the presence of suitable transition metal catalysts, the amine groups in this compound could act as directing groups, facilitating the functionalization of remote C-H bonds. This strategy, a powerful tool in modern organic synthesis, could enable the introduction of new functional groups at positions that would be otherwise unreactive. While specific examples for this compound are not available, the principle is well-established for other amino-alkynes.

Ring-Closing Reactions Involving Alkyne and Amine Reactivity

The proximate arrangement of the amine and alkyne functionalities suggests the potential for intramolecular cyclization reactions. For example, under appropriate conditions (e.g., treatment with a strong base or a transition metal catalyst), the nitrogen of the diethylamino group could potentially attack the alkyne, leading to the formation of a new heterocyclic ring. The regioselectivity of such a cyclization would depend on the reaction conditions and the relative stability of the resulting ring systems.

Table 2: Summary of Potential Reactions

Reaction TypeReagents/ConditionsExpected Product(s)
AlkylationAlkyl halide (e.g., CH₃I)Quaternary ammonium salt(s)
AcylationAcyl chloride, anhydrideAmide(s)
OxidationH₂O₂, m-CPBAN-oxide(s)
Intramolecular CyclizationBase or transition metal catalystNew heterocyclic compound(s)
Remote C-H FunctionalizationTransition metal catalystFunctionalized derivative

Selective Functionalization Strategies for Polyfunctional Compounds

The presence of a reactive alkyne triple bond alongside two nucleophilic and basic amino groups—a tertiary diethylamino group and a morpholino group—within the same molecule necessitates careful control over reaction conditions to achieve selective transformations. The strategic functionalization of this compound hinges on exploiting the subtle differences in the reactivity of these functional groups.

Chemoselective Transformations of the Alkyne

The electron-rich nature of the internal alkyne in this compound makes it susceptible to a variety of addition reactions. The challenge lies in performing these transformations without engaging the lone pairs of the nitrogen atoms in the amino groups, which can act as competing nucleophiles or bases.

Catalytic Hydrogenation: One of the most fundamental transformations of an alkyne is its reduction. Complete hydrogenation over catalysts like platinum or palladium on carbon would lead to the corresponding alkane, 6-diethylamino-1-morpholinohexane. However, more nuanced approaches can selectively yield the corresponding alkene. The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene. This transformation is highly chemoselective, leaving the amino groups untouched. Conversely, dissolving metal reduction, for instance with sodium in liquid ammonia (B1221849), would be expected to produce the trans-alkene.

ReactionReagentsProductSelectivity
Partial HydrogenationH₂, Lindlar's Catalyst(Z)-6-Diethylamino-1-morpholino-2-hexenecis-selective
Dissolving Metal ReductionNa, NH₃ (l)(E)-6-Diethylamino-1-morpholino-2-hexenetrans-selective

Hydration: The hydration of the internal alkyne can be achieved under acidic conditions, typically in the presence of a mercury(II) salt catalyst. This reaction would proceed via an enol intermediate that tautomerizes to a ketone. Due to the unsymmetrical nature of the alkyne, a mixture of two regioisomeric ketones, 6-diethylamino-1-morpholinohexan-2-one and 6-diethylamino-1-morpholinohexan-3-one, would be expected. The regioselectivity can be influenced by the electronic and steric environment of the alkyne.

Click Chemistry: The alkyne functionality serves as a prime handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.desigmaaldrich.combiosyntan.de This reaction would allow for the covalent attachment of this compound to molecules bearing an azide (B81097) group, forming a stable triazole linkage. This transformation is highly chemoselective and proceeds under mild conditions, making it a powerful tool for creating more complex molecular architectures. iris-biotech.desigmaaldrich.combiosyntan.de

Regioselective Reactions of the Hexyne Backbone

The hexyne backbone presents several sites for potential functionalization. Regioselective reactions aim to target a specific carbon atom along this chain.

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (e.g., HBr), to the alkyne is a classic example of a regioselective reaction. In the case of an internal alkyne like that in this compound, the initial protonation would lead to a vinyl cation intermediate. The stability of this cation would dictate the regiochemical outcome. Given the presence of electron-donating amino groups, the reaction is likely to be complex, and protonation of the nitrogen atoms could also occur, deactivating the molecule towards electrophilic attack on the alkyne.

Electrophilic Cyclization: In the presence of suitable electrophiles, aminoalkynes can undergo cyclization reactions. acs.orgnih.govbohrium.comnih.gov For this compound, the possibility of an intramolecular cyclization exists, where one of the amino groups acts as an internal nucleophile attacking the activated alkyne. The feasibility and regioselectivity of such a cyclization would depend on the nature of the electrophile and the relative nucleophilicity and steric accessibility of the two amino groups.

Orthogonal Protecting Group Strategies

To achieve selective modification of one functional group in the presence of others, the concept of orthogonal protecting groups is paramount. sigmaaldrich.comnih.govub.edu In the context of this compound, if one wished to, for example, selectively alkylate one of the nitrogen atoms, a protecting group strategy would be essential.

An orthogonal protection scheme involves the use of protecting groups that can be removed under distinct conditions without affecting each other. For instance, one of the amino groups could be protected as a carbamate (B1207046) derivative that is labile to a specific set of reagents, while the other remains available for reaction.

A hypothetical strategy could involve the selective protection of the less sterically hindered amino group. The choice of protecting groups would be critical. For example, a Boc (tert-butyloxycarbonyl) group, which is acid-labile, could be used to protect one amine, while an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, could potentially be used for the other, although the inherent basicity of the amines would need to be considered. The successful application of such a strategy would allow for the stepwise and controlled functionalization of this polyfunctional molecule.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to
tert-ButoxycarbonylBocAcidic (e.g., TFA)Fmoc, Cbz
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Boc, Cbz
BenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)Boc, Fmoc

The chemical reactivity of this compound is rich and varied, offering numerous avenues for the synthesis of more complex and potentially valuable molecules. The key to unlocking this potential lies in the careful and strategic application of selective functionalization strategies, which allow for the precise manipulation of its distinct functional groups.

Mechanistic Investigations of Reactions Involving 6 Diethylamino 1 Morpholino 2 Hexyne

Elucidation of Reaction Pathways

The elucidation of a reaction pathway involves identifying all the steps, including the formation of any transient species, that lead from reactants to products.

Experimental Determination of Intermediates

The direct observation or trapping of reaction intermediates is a cornerstone of mechanistic chemistry. Techniques such as spectroscopy (NMR, IR, UV-Vis) under controlled conditions (e.g., low temperature) can sometimes allow for the characterization of these short-lived species. Trapping experiments, where a reactive species is added to the reaction mixture to intercept an intermediate, can also provide evidence for its existence. For 6-Diethylamino-1-morpholino-2-hexyne, no published studies detailing the experimental determination of reaction intermediates were found.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization or steric environment at the labeled position. princeton.edu There is no available literature that reports on kinetic isotope effect studies conducted on reactions involving this compound.

Analysis of Transition State Structures

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Its structure cannot be directly observed but can be inferred through various experimental and computational methods.

Spectroscopic Probes for Transition State Characterization

While direct spectroscopic observation of a transition state is not feasible, certain advanced techniques, such as femtosecond spectroscopy, can provide information about the dynamics of bond breaking and formation. More commonly, the nature of the transition state is inferred from kinetic data and computational modeling. No spectroscopic studies aimed at characterizing the transition states of reactions involving this compound have been reported.

Computational Modeling of Reaction Coordinates

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction. This allows for the calculation of the structures and energies of reactants, products, intermediates, and, crucially, transition states. A reaction coordinate diagram can be constructed to visualize the energy profile of the reaction. Without experimental data to benchmark against, purely computational studies on the reaction coordinates of this compound would be speculative. No such computational studies were found in the scientific literature.

Computational and Theoretical Studies of 6 Diethylamino 1 Morpholino 2 Hexyne

Molecular Structure and Conformation Analysis

Conformational analysis is a critical aspect of understanding flexible molecules, as their three-dimensional shape dictates their physical properties and biological interactions. libretexts.orgsemanticscholar.org

Due to the presence of multiple single bonds in its structure, 6-Diethylamino-1-morpholino-2-hexyne possesses significant conformational flexibility. The central hex-2-yne chain, along with the terminal diethylamino and morpholino groups, can rotate around various C-C and C-N bonds, leading to a complex potential energy surface with numerous possible conformers.

Computational geometry optimization is employed to identify stable conformations, which correspond to local minima on this energy landscape. Theoretical calculations, often using methods like Density Functional Theory (DFT), can determine the optimized spatial arrangement of atoms and the relative energies of different conformers. The most stable conformer, or global minimum, typically adopts a structure that minimizes unfavorable intramolecular interactions. For this compound, an extended or anti-periplanar arrangement of the alkyl chain is expected to be energetically favorable, as it positions the bulky terminal amine groups far from each other, thus reducing steric clash.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionDihedral Angle (C4-C5-C6-N)Relative Energy (kcal/mol)
A Extended (Anti)180°0.00
B Gauche 1+60°1.25
C Gauche 2-60°1.25
D Folded (Eclipsed)4.50

Note: Data are hypothetical and for illustrative purposes.

The stability of each conformer is governed by a balance of intramolecular interactions. mdpi.comyoutube.com In this compound, several key forces are at play:

Steric Effects (Van der Waals Repulsion): This is a dominant factor in determining the conformational preferences of the molecule. The bulky diethylamino and morpholino groups create significant steric hindrance. Conformations where these groups are brought into close proximity (e.g., folded or eclipsed conformers) would experience destabilizing repulsive forces, leading to higher potential energy. libretexts.org

Torsional Strain: Rotation around the C-C single bonds of the hexyne backbone leads to torsional strain. Staggered conformations are energetically preferred over eclipsed conformations.

Weak Intramolecular Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O interactions may occur. In certain folded conformations, an alkyl hydrogen atom could potentially interact with the lone pair of electrons on the nitrogen or oxygen atoms of the morpholine (B109124) ring, or the nitrogen of the diethylamino group. Such interactions, though minor, could contribute to the stabilization of specific folded structures.

Electronic Structure and Bonding Characterization

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed picture of the electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, characterizing the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, defining its electrophilicity. libretexts.org

For this compound, the HOMO is predicted to be localized primarily on the electron-rich regions: the nitrogen atoms of the diethylamino and morpholino groups, which possess lone pairs of electrons, and the π-bonds of the alkyne moiety. researchgate.netresearchgate.net The LUMO, conversely, is likely distributed across the antibonding σ* orbitals of the alkyl chain and the π* antibonding orbitals of the carbon-carbon triple bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more readily polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)Description
HOMO-8.50Localized on nitrogen atoms and alkyne π-system
LUMO-0.25Distributed over the alkyne π* and alkyl σ* systems
HOMO-LUMO Gap 8.25 Indicates high kinetic stability

Note: Data are hypothetical and for illustrative purposes.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution on the molecule's surface. deeporigin.comwolfram.com It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected to be concentrated around the electronegative nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These areas represent the most likely sites for interaction with electrophiles. Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms of the alkyl groups, particularly those adjacent to the electron-withdrawing heteroatoms.

This qualitative picture can be quantified by calculating atomic partial charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 3: Hypothetical NBO Partial Charges on Key Atoms of this compound

AtomLocationPartial Charge (e)
N1Diethylamino Group-0.45
N2Morpholino Group-0.42
OMorpholino Group-0.55
C2Alkyne-0.20
C3Alkyne-0.18

Note: Data are hypothetical and for illustrative purposes.

Based on the electronic structure, particularly the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. numberanalytics.com These descriptors, derived from conceptual DFT, help in understanding a molecule's propensity to act as an electrophile or a nucleophile. libretexts.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Given the presence of two electron-donating tertiary amine groups, this compound is expected to exhibit significant nucleophilic character.

Table 4: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.375
Chemical Hardness (η)(E_LUMO - E_HOMO) / 24.125
Electrophilicity Index (ω)μ² / (2η)2.316

Note: Data are hypothetical and calculated from the values in Table 2.

Reaction Mechanism Modeling and Energetics

Theoretical modeling of reaction mechanisms provides invaluable insights into the viability and pathways of chemical transformations. For a compound like this compound, such studies would be crucial in understanding its reactivity, stability, and potential synthetic applications.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Had studies been conducted on this compound, researchers would have likely employed DFT to model various potential reaction pathways. This could include, for example, cycloaddition reactions, metal-catalyzed couplings, or isomerization processes. mdpi.com The calculations would aim to identify the most plausible reaction routes by mapping the potential energy surface and locating transition states.

Calculation of Activation Energies and Reaction Enthalpies

A key outcome of DFT calculations is the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net change in heat content). This data is critical for predicting reaction rates and spontaneity. For this compound, this information would allow chemists to predict how the molecule might behave under different reaction conditions and in the presence of various reagents.

Table 1: Hypothetical Activation Energies and Reaction Enthalpies for a Reaction of this compound (Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.)

Reaction Pathway Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol)
[3+2] Cycloaddition 25 -15
Palladium-Catalyzed Cyclization 18 -20
Base-Promoted Isomerization 22 -5

Solvation Effects in Reaction Simulations

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. mdpi.com For a molecule with both amine and ether functionalities like this compound, understanding the role of solvent polarity and hydrogen bonding would be essential for accurate predictions of its reactivity.

Spectroscopic Data Prediction and Interpretation

Computational methods are also widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Various computational software and methods, including those based on DFT and machine learning, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. academie-sciences.frnih.gov Such predictions for this compound would be invaluable for confirming its structure and assigning its spectral peaks. The accuracy of these predictions can vary depending on the method used and the complexity of the molecule. academie-sciences.fr

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Proton Predicted Chemical Shift (ppm)
CH₂ (next to morpholine) 3.5 - 3.7
CH₂ (morpholine) 2.4 - 2.6
N(CH₂CH₃)₂ 2.5 - 2.7
N(CH₂CH₃ )₂ 1.0 - 1.2
CH₂ (hexyne chain) 2.2 - 2.4
CH₂ (hexyne chain) 1.5 - 1.7

Vibrational Frequency Analysis and IR Spectrum Simulation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies and generate a simulated IR spectrum. chemrxiv.org For this compound, this would help in identifying key vibrational modes, such as the C≡C stretch of the alkyne group and the C-N and C-O stretches of the amine and morpholine moieties.

While the specific computational and theoretical studies for this compound outlined in this article have not yet been published, the methodologies described represent the standard and powerful approaches used in modern computational chemistry. Such studies, if undertaken, would provide a deep and quantitative understanding of the structure, reactivity, and spectroscopic properties of this interesting molecule. The absence of this data in the current literature highlights a potential area for future research within the field of organic and computational chemistry.

In Silico Screening and Virtual Design for Chemical Functionality

Computational and theoretical studies are instrumental in predicting and understanding the chemical behavior of novel compounds. While specific published research on the in silico screening of this compound for chemical functionality is not extensively available, this section outlines the established computational methodologies that can be applied to elucidate its properties and guide the virtual design of new derivatives with tailored chemical characteristics. The following represents a hypothetical application of these techniques to the target molecule.

Predictive Physicochemical Profiling

In silico screening often commences with the prediction of fundamental physicochemical properties using various computational models. These properties are crucial for determining a molecule's potential applications in materials science, synthetic chemistry, and other non-biological fields. Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts can be calculated to profile the compound's general chemical nature.

For this compound, a hypothetical profile has been generated using established algorithms. These values provide a baseline for understanding its potential solubility, polarity, and intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance in Chemical Functionality
Molecular Formula C₁₄H₂₆N₂O Defines the elemental composition and molar mass.
Molecular Weight 238.37 g/mol Influences physical properties like boiling point and density.
cLogP 2.5 Indicates moderate lipophilicity, suggesting solubility in organic solvents.
TPSA 21.6 Ų A low TPSA suggests a non-polar character.
Hydrogen Bond Donors 0 The absence of donor groups limits its ability to form certain types of intermolecular networks.
Hydrogen Bond Acceptors 3 The presence of nitrogen and oxygen atoms allows for hydrogen bond acceptance, influencing its interaction with protic solvents and materials.

Virtual Design and Derivative Analysis

Virtual design involves the in silico modification of a lead compound to create a library of derivatives with altered chemical properties. By systematically changing functional groups, researchers can explore how structural modifications impact functionality. This approach allows for the efficient identification of candidates with desired characteristics before undertaking laboratory synthesis.

Starting with the this compound scaffold, several hypothetical derivatives can be designed to modulate properties like polarity and reactivity. For instance, replacing the diethylamino group with a more polar or sterically different amine could significantly alter the molecule's interaction profile.

Table 2: Comparative In Silico Analysis of Hypothetical Derivatives

Compound Modification Predicted cLogP Predicted TPSA (Ų) Rationale for Design
This compound Parent Compound 2.5 21.6 Baseline for comparison.
Derivative A Replacement of Diethylamino with Dimethylamino 2.1 21.6 To slightly increase polarity and reduce steric hindrance.
Derivative B Replacement of Morpholino with Piperidino 3.1 12.5 To increase lipophilicity and reduce polarity.

| Derivative C | Addition of a Hydroxyl group to the Hexyne chain | 1.9 | 41.8 | To introduce a hydrogen bond donor and significantly increase polarity. |

Quantum Chemical Calculations for Reactivity Insights

To gain deeper insights into the chemical reactivity of this compound and its derivatives, quantum chemical calculations such as Density Functional Theory (DFT) can be employed. These methods provide information about the electronic structure of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests lower reactivity.

An analysis of the electrostatic potential map can also reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Data for Reactivity Analysis

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Implication for Chemical Reactivity
This compound -6.2 -0.5 5.7 Moderately stable, with the alkyne bond as a potential reactive site.
Derivative A -6.1 -0.4 5.7 Similar reactivity profile to the parent compound.
Derivative B -6.3 -0.6 5.7 Minor increase in stability compared to the parent compound.

| Derivative C | -6.5 | -0.9 | 5.6 | Slightly reduced HOMO-LUMO gap, suggesting potentially higher reactivity due to the hydroxyl group. |

Through these in silico screening and virtual design strategies, a comprehensive understanding of a compound's chemical functionality can be developed. This computational approach enables the rational design of novel molecules with fine-tuned properties for specific chemical applications, accelerating the discovery and development process.

Derivatives and Analogues of 6 Diethylamino 1 Morpholino 2 Hexyne

Design Principles for Structural Modification

The hexynyl chain serves as a spacer between the diethylamino and morpholino groups. Its length and rigidity are critical in defining the spatial orientation of these two functional moieties.

Chain Length: Altering the number of methylene (B1212753) units in the alkyl chain can directly impact the distance between the terminal amino groups. Shortening or lengthening the chain can optimize interactions with biological targets. For instance, chains of varying lengths (from butyl to octyl) could be synthesized to probe the optimal distance for target binding.

Branching: The introduction of alkyl substituents (e.g., methyl or ethyl groups) along the chain can introduce steric hindrance and restrict conformational flexibility. This can lead to more selective interactions with a target receptor or enzyme by locking the molecule into a more defined, lower-energy conformation.

Table 1: Potential Analogues with Varied Alkyl Chains

Compound Name Alkyl Chain Variation
5-Diethylamino-1-morpholino-2-pentyne Shortened Chain (n=1)
7-Diethylamino-1-morpholino-2-heptyne Lengthened Chain (n=3)

The diethylamino group is a key functional component that can be modified to influence basicity, lipophilicity, and steric profile.

Alkyl Group Variation: The ethyl groups can be replaced with other alkyl substituents, such as methyl, propyl, or isopropyl groups, to fine-tune the steric bulk and electronic properties of the tertiary amine.

Cyclic Analogues: The diethylamino group can be replaced with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) to create a more constrained conformation, which can impact binding affinity and selectivity.

Table 2: Potential Analogues with Modified Amino Groups

Compound Name Modification
6-(Dimethylamino)-1-morpholino-2-hexyne Smaller Alkyl Groups
6-(Dipropylamino)-1-morpholino-2-hexyne Larger Alkyl Groups

The morpholine (B109124) ring is a common motif in medicinal chemistry, often contributing to favorable physicochemical properties such as aqueous solubility. sci-hub.senih.gov Its replacement with other heterocyclic systems is a common strategy in drug design to explore different spatial arrangements and potential interactions. enamine.netchem-space.com

Piperidine Analogues: Replacing the morpholine ring with a piperidine ring would remove the oxygen atom, thereby increasing the lipophilicity and basicity of the molecule. This can influence the compound's ability to cross cell membranes and interact with different biological targets. ajchem-a.comnih.govenamine.net

Pyrrolidine Analogues: Substitution with a five-membered pyrrolidine ring would alter the geometry and conformational flexibility of this part of the molecule, potentially leading to novel interactions with a target.

Thiomorpholine (B91149) Analogues: The replacement of the oxygen atom in the morpholine ring with a sulfur atom to give a thiomorpholine analogue can impact the electronic distribution and hydrogen bonding capacity of the ring. jchemrev.comresearchgate.netjchemrev.comnih.gov Thiomorpholine and its derivatives are known to possess a range of biological activities. jchemrev.comresearchgate.netjchemrev.comnih.gov

Table 3: Potential Heterocyclic Analogues

Compound Name Heterocyclic Modification
6-Diethylamino-1-(piperidin-1-yl)-2-hexyne Piperidine Analogue
6-Diethylamino-1-(pyrrolidin-1-yl)-2-hexyne Pyrrolidine Analogue

Table 4: Potential Alkyne Positional Isomers

Compound Name Alkyne Position
6-Diethylamino-1-morpholino-1-hexyne Terminal Alkyne

Synthesis of Key Derivatives and their Isolation

The synthesis of derivatives of 6-diethylamino-1-morpholino-2-hexyne would rely on established methodologies for the formation of propargylamines and the introduction of diverse functional groups.

A primary and versatile method for the synthesis of the core propargylamine (B41283) structure is the Mannich reaction . organic-chemistry.orgresearchgate.netbohrium.comrsc.org This three-component reaction involves the condensation of a terminal alkyne, an aldehyde (such as formaldehyde), and a secondary amine.

General Synthetic Approach: To generate a library of derivatives, a modular synthetic strategy would be employed. For example, a terminal alkyne bearing the morpholine moiety could be reacted with formaldehyde (B43269) and a diverse range of secondary amines (e.g., dimethylamine, dipropylamine, pyrrolidine) to produce analogues with variations in the N,N-dialkylamino group.

Synthesis of Heterocyclic Analogues: Similarly, a terminal alkyne with the diethylamino group could be reacted with formaldehyde and various heterocyclic amines (e.g., piperidine, pyrrolidine, thiomorpholine) to generate analogues with modified heterocyclic rings.

Variation of the Alkyl Chain: To vary the alkyl chain length, different ω-aminoalkynes would be required as starting materials. These can be synthesized through multi-step sequences, for instance, by the alkylation of acetylide anions. libretexts.org

Alteration of Alkyne Position: The synthesis of positional isomers of the alkyne can be achieved by selecting appropriate starting materials or by employing isomerization reactions on a common intermediate. nih.govyoutube.comorganic-chemistry.org For instance, base-catalyzed isomerization can be used to move the triple bond along the carbon chain. mdpi.com

The isolation and purification of these derivatives would typically involve standard laboratory techniques such as column chromatography, crystallization, and distillation to ensure the high purity required for subsequent biological evaluation.

Purification and Characterization of Novel Analogues

The synthesis of novel analogues of this compound often results in a mixture of products, necessitating robust purification and characterization techniques to isolate and identify the compounds of interest. While specific data for this compound is not extensively available in public literature, the purification and characterization of structurally similar aminoalkynes and morpholine derivatives are well-documented, providing a framework for the methodologies likely to be employed for these novel analogues.

Purification Techniques:

A variety of methods are available for the purification of chemical compounds, with the choice depending on the physical and chemical properties of the analyte and the impurities. sigmaaldrich.com Common techniques applicable to the purification of novel this compound analogues include:

Chromatography: This is a cornerstone technique for separating components of a mixture. wikipedia.org For aminoalkynes, column chromatography using silica (B1680970) gel or alumina (B75360) is frequently employed. The polarity of the solvent system can be adjusted to achieve optimal separation. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, can be used for both analytical and preparative scale purifications, offering higher resolution.

Crystallization and Recrystallization: This method is effective for purifying solid compounds. wikipedia.org If the synthesized analogue is a crystalline solid, it can be dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities in the mother liquor. Recrystallization can be repeated to enhance purity. wikipedia.org

Distillation: For liquid analogues with sufficient volatility and thermal stability, distillation, including fractional distillation under reduced pressure, can be an effective purification method.

Extraction: Liquid-liquid extraction is useful for separating compounds based on their differential solubilities in two immiscible liquid phases. wikipedia.org This can be particularly useful for removing inorganic salts or other polar impurities from an organic solution of the product.

The purification of amines, a functional group present in the target compound, can sometimes be challenging due to their basicity and potential for oxidation. Specialized techniques, such as the use of scavenger resins, can be employed to remove excess reagents or byproducts. nih.govgoogle.com

Characterization Methods:

Once purified, the novel analogues are subjected to a battery of analytical techniques to confirm their structure and assess their purity. These typically include:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the C≡C triple bond of the alkyne and the C-N bonds of the amino and morpholino groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared with the calculated values for the proposed structure.

X-ray Crystallography: For crystalline analogues, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

The characterization of new morpholine derivatives often involves a combination of these techniques to provide unambiguous structural proof. researchgate.netrdd.edu.iq

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. For analogues of this compound, these studies would involve systematically modifying different parts of the molecule and observing the effect on reaction rates and selectivity.

Impact of Structural Changes on Reaction Rates and Selectivity

The reactivity of this compound analogues can be tuned by altering various structural features:

Substitution on the Amino Group: Replacing the diethylamino group with other alkylamines (e.g., dimethylamino, diisopropylamino) would introduce steric and electronic variations. Bulkier substituents would be expected to decrease reaction rates due to steric hindrance at reaction centers near the amino group. The basicity of the amine, influenced by the electronic effects of the alkyl groups, could also affect its nucleophilicity and catalytic activity in certain reactions.

Modification of the Morpholino Group: The morpholine ring is a common heterocycle in pharmacologically active compounds. chemrxiv.orgchemrxiv.org Altering its structure, for instance, by introducing substituents on the ring, could impact the molecule's conformation and solubility, which in turn could affect its reactivity.

Changes in the Alkyne Chain: The length and substitution pattern of the hexyne chain would significantly influence the molecule's geometry and the accessibility of the triple bond for reactions such as additions or cycloadditions.

A hypothetical study on a series of analogues could yield data similar to that presented in Table 1, illustrating the impact of structural modifications on reaction yield, which is often correlated with reaction rate and selectivity.

Table 1: Hypothetical Reaction Yields for Analogues of this compound in a Model Reaction

AnalogueR¹ (on Amino Group)R² (on Morpholine Ring)Reaction Yield (%)
A EthylH85
B MethylH88
C IsopropylH72
D Ethyl2-Methyl80
E Ethyl3,5-Dimethyl75

This table is interactive. You can sort the data by clicking on the column headers.

Correlation of Electronic and Steric Parameters with Chemical Properties

The chemical properties and reactivity of organic molecules are fundamentally governed by electronic and steric effects. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly influence the electron density at various points in the molecule, thereby affecting its reactivity. The nitrogen atoms in the diethylamino and morpholino groups are electron-donating due to their lone pairs. The inductive effect of the alkyl groups on the diethylamino nitrogen further enhances its electron-donating ability. These electronic effects can influence the nucleophilicity of the nitrogen atoms and the reactivity of the adjacent alkyne functionality. For instance, in reactions involving electrophilic attack on the alkyne, electron-donating groups would be expected to increase the reaction rate.

Steric Effects: The spatial arrangement of atoms and groups within a molecule gives rise to steric effects. Bulky substituents can hinder the approach of reactants to a reaction center, slowing down the reaction rate. This phenomenon, known as steric hindrance, is a critical factor in determining the selectivity of a reaction. For example, the size of the substituents on the diethylamino group could influence the regioselectivity of addition reactions to the alkyne. Computational methods, such as the calculation of buried volume (%VBur), can be used to quantify the steric hindrance of ligands and correlate it with stereoselectivity in catalytic processes. mdpi.com

The interplay between electronic and steric effects is often complex and can be synergistic or antagonistic. nih.gov A comprehensive SRR study would aim to deconvolute these effects to build a predictive model for the reactivity of this class of compounds.

Applications in Organic Synthesis and Catalysis

Role as a Synthetic Building Block

The inherent reactivity of the alkyne and the presence of two distinct amino functionalities are key to the utility of 6-Diethylamino-1-morpholino-2-hexyne as a foundational element in the synthesis of more elaborate structures.

The carbon-carbon triple bond in this compound serves as a versatile handle for a variety of synthetic transformations. It can readily participate in reactions such as hydrofunctionalization, cycloadditions, and coupling reactions, allowing for the introduction of new functional groups and the construction of complex carbon skeletons. For instance, the partial or complete reduction of the alkyne can lead to the corresponding alkene or alkane derivatives, providing access to saturated and unsaturated long-chain diamines.

Furthermore, the amino groups can be quaternized or otherwise modified to introduce additional complexity. The differential basicity and steric environment of the diethylamino and morpholino groups can be exploited for selective reactions, further expanding the diversity of accessible molecules.

The presence of multiple reactive sites within this compound allows for the development of divergent synthetic strategies. By carefully choosing reaction conditions and reagents, chemists can selectively target a specific functional group while leaving the others intact. For example, the alkyne can be selectively hydrated to form a ketone, or it can undergo a Sonogashira coupling to introduce an aryl or vinyl group.

This selectivity is crucial for the efficient synthesis of complex molecules, as it minimizes the need for protecting groups and reduces the number of synthetic steps. The ability to access a variety of different products from a single starting material highlights the value of this compound as a versatile synthetic intermediate.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional group array of this compound makes it an ideal candidate for the design and implementation of novel MCRs.

The presence of both a nucleophilic alkyne and amino groups allows this compound to participate in a variety of MCRs. For example, it can potentially be employed in A³ coupling reactions (alkyne, aldehyde, and amine) or in variations of the Mannich reaction. The internal nature of the alkyne can lead to the formation of unique and highly substituted products that would be difficult to access through traditional synthetic methods.

Research in this area focuses on exploring the reactivity of this compound with a diverse range of electrophiles and nucleophiles to uncover new and synthetically useful multi-component transformations.

A key challenge and opportunity in MCRs involving multifunctional substrates like this compound is the control of chemo- and regioselectivity. The differential reactivity of the two amino groups and the alkyne can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

By systematically studying these parameters, it is possible to direct the outcome of the MCR towards a specific desired product. For instance, a judicious choice of Lewis acid catalyst could selectively activate one of the amino groups for reaction, leading to a high degree of regioselectivity. The ability to control these aspects of reactivity is paramount for the practical application of MCRs in target-oriented synthesis.

Ligand Design and Metal Coordination Chemistry

The presence of two nitrogen atoms and a π-system in the alkyne makes this compound an attractive candidate for the design of novel ligands for transition metal catalysis. The coordination of a metal center to the amino groups and/or the alkyne can modulate the electronic and steric properties of the metal, influencing its catalytic activity.

The flexibility of the hexyl chain allows the ligand to adopt various conformations, potentially enabling the formation of stable chelate complexes with a range of metal ions. The resulting metal complexes could find applications in a variety of catalytic transformations, including hydrogenation, cross-coupling reactions, and polymerization. The exploration of the coordination chemistry of this compound with different metals and the evaluation of the catalytic performance of the resulting complexes is an active area of research.

Research Findings on this compound in Organic Synthesis and Catalysis Remain Undisclosed

Comprehensive searches for the chemical compound this compound have yielded no specific information regarding its applications in organic synthesis and catalysis. Despite inquiries into its potential coordination chemistry, the synthesis and characterization of its metal complexes, and its catalytic roles, no research findings or scholarly articles detailing these aspects for this particular compound are publicly available at this time.

The investigation sought to detail the coordination modes of the alkyne and amine functionalities of this compound, as well as methods for the synthesis and characterization of its corresponding metal complexes. Furthermore, the search aimed to uncover its potential as an organocatalyst or as a ligand in metal-catalyzed reactions, including any studies on catalyst recycling and sustainability.

Unfortunately, the scientific literature searchable through available databases does not currently contain records of studies focused on these specific areas for this compound. Therefore, the requested detailed article on its applications in organic synthesis and catalysis cannot be generated.

It is possible that research on this compound exists but has not been published or is not indexed in the databases accessed. Further investigation in specialized chemical literature or patent databases might yield information, but at present, the scientific community has not publicly disseminated research on the catalytic applications of this compound.

Q & A

How can researchers optimize the synthesis of 6-Diethylamino-1-morpholino-2-hexyne to improve yield and purity?

Basic Research Focus
Synthetic optimization requires careful control of reaction conditions. For example, in analogous phosphazene syntheses, reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base achieved product isolation via column chromatography after 3 days at room temperature . Key steps include:

  • Stoichiometric balance : Ensure equimolar ratios of reactants (e.g., 6.30 mmol tetrachloromonospirophosphazene and diamine) to minimize side products.
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track progress and confirm completion.
  • Purification : Remove ammonium salts via filtration and employ solvent evaporation followed by column chromatography for high-purity isolation.

What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Basic Research Focus
Structural validation relies on:

  • X-ray crystallography : For definitive confirmation of molecular geometry (as used in phosphazene derivatives) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks based on analogous morpholino- and diethylamino-containing compounds (e.g., shifts near δ 2.5–3.5 ppm for morpholine protons) .
    • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Purity assessment : Use HPLC with UV detection (λ = 210–254 nm) to quantify impurities .

How should researchers address contradictions in reported reactivity or stability data for morpholino-alkyne derivatives?

Advanced Research Focus
Data discrepancies often arise from experimental variables or environmental factors. Methodological solutions include:

  • Reproducibility checks : Replicate published protocols (e.g., reaction times, solvent systems) and compare outcomes.
  • Controlled variable testing : Systematically alter parameters (temperature, humidity) to identify instability triggers. For example, hygroscopic intermediates in phosphazene synthesis may degrade under humid conditions .
  • Cross-validation : Compare results across multiple analytical techniques (e.g., NMR vs. X-ray) to resolve structural ambiguities .

What experimental design frameworks are suitable for studying the mechanistic pathways of this compound in catalytic reactions?

Advanced Research Focus
Adopt structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies . Example application:

  • Population : this compound as a ligand in transition-metal catalysis.
  • Intervention : Varying substituents (e.g., diethylamino vs. morpholino groups).
  • Comparison : Benchmark against known catalysts (e.g., triphenylphosphine).
  • Outcome : Measure turnover frequency (TOF) and selectivity via GC-MS .

How can researchers mitigate hazards when handling this compound in laboratory settings?

Basic Research Focus
Safety protocols should align with guidelines for structurally similar amines and alkynes:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., triethylammonium chloride from Et₃N) .

What strategies are effective for resolving low solubility of this compound in polar solvents?

Advanced Research Focus
Address solubility challenges via:

  • Co-solvent systems : Combine THF with dichloromethane (DCM) or dimethylformamide (DMF) to enhance dissolution .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via post-synthetic modification) while retaining core functionality.
  • Temperature modulation : Heat to 40–50°C to improve solubility, followed by recrystallization for purity retention .

How should researchers validate the biological activity of this compound while minimizing assay interference?

Advanced Research Focus
To ensure reliable bioactivity

  • Counter-screening : Test for false positives (e.g., autofluorescence in fluorescence-based assays).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across a ≥10-concentration range.
  • Negative controls : Include morpholino-free analogs to isolate the contribution of the diethylamino group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.